molecular formula C21H20N2O4 B2471459 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 953256-72-9

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Cat. No. B2471459
CAS RN: 953256-72-9
M. Wt: 364.401
InChI Key: OEVJEDYIUZJDLF-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, also known as EMD 281014, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. In

Scientific Research Applications

Isoxazolone Derivatives in Heterocyclic Synthesis

Isoxazolone derivatives, including the compound , exhibit significant biological and medicinal properties, making them excellent intermediates for the synthesis of numerous heterocycles. A study by Laroum et al. (2019) highlighted the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the compound's role in generating novel heterocyclic compounds with potential antioxidant evaluations. This research aligns with the broader spectrum of isoxazoline-containing natural products being explored for their anticancer properties, as noted by Kaur et al. (2014), further underlining the compound's relevance in pharmaceutical development (Laroum et al., 2019) (Kaur et al., 2014).

Novel Synthesis Pathways

Further exploration into indole synthesis by Taber and Tirunahari (2011) presents a framework for understanding how compounds like 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can be utilized in the creation of indoles, an important class in medicinal chemistry. This review proposes a classification of all indole syntheses, offering insight into how such compounds contribute to the broader field of synthetic organic chemistry (Taber & Tirunahari, 2011).

Anticancer and Hepatic Protection Roles

The research on Indole-3-Carbinol (I3C) and its derivatives, including similar structural compounds, outlines the pleiotropic protective effects on chronic liver injuries, showcasing the potential therapeutic uses of these compounds. Wang et al. (2016) detailed how these compounds, through various mechanisms, provide anti-fibrosis, anti-tumor, antioxidant, and other protective effects on the liver, which could be analogous to the roles played by isoxazoline derivatives in medical applications (Wang et al., 2016).

Environmental and Industrial Applications

The compound's relevance extends beyond pharmacology into environmental science, as demonstrated by Husain and Husain (2007). Their review on the use of redox mediators in treating organic pollutants underscores the importance of such compounds in environmental remediation. The versatility of isoxazoline derivatives and similar compounds in facilitating the degradation of pollutants highlights their potential in industrial applications, especially in waste treatment processes (Husain & Husain, 2007).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-18-8-7-15(11-20(18)26-2)19-12-16(22-27-19)13-21(24)23-10-9-14-5-3-4-6-17(14)23/h3-8,11-12H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVJEDYIUZJDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

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